N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
This compound features a pyrrole core substituted with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group. The acetamide moiety is attached to a 2,4-dimethylphenyl substituent, contributing to its steric and electronic profile. The 1,2,4-oxadiazole ring is electron-deficient, enhancing interactions with biological targets such as enzymes or receptors. The methyl groups on the phenyl rings likely improve lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15-6-9-18(10-7-15)22-25-23(29-26-22)20-5-4-12-27(20)14-21(28)24-19-11-8-16(2)13-17(19)3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNSFFNLTQYDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C22H22N6O2 |
| Molecular Weight | 402.45 g/mol |
| LogP | 2.6919 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The structure includes a dimethylphenyl moiety and an oxadiazole ring, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrrole moieties. The compound has shown promising results against various cancer cell lines.
- In vitro Studies : The compound was tested against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). It exhibited significant cytotoxicity with IC50 values ranging from 0.67 µM to 3.45 µM, indicating its potential as an anticancer agent .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, compounds similar to this compound have been shown to inhibit EGFR and Src kinases, which are crucial for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural features:
- Oxadiazole Ring : This moiety is known for its ability to interact with biological targets effectively.
- Pyrrole Unit : Enhances the lipophilicity and cellular uptake of the compound.
- Dimethylphenyl Group : Contributes to the overall stability and selectivity towards cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- A study by Zhang et al. synthesized various oxadiazole derivatives and assessed their anticancer activities using TRAP PCR-ELISA assays. Compounds with similar structures showed IC50 values lower than standard chemotherapeutics .
- Another research focused on the inhibitory effects of oxadiazole derivatives on leukemia and solid tumors, reporting significant growth inhibition in cell lines such as K-562 (leukemia) and MDA-MB-435 (melanoma) with growth percentages indicating strong anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations:
- Heterocyclic Diversity: The target compound’s pyrrole-oxadiazole scaffold contrasts with pyrazole-oxadiazole (), triazole-pyridine (), and pyrazole-thiazole () systems.
- Chloro substituents () boost lipophilicity, possibly improving blood-brain barrier penetration but increasing metabolic resistance . Thioether linkages () may confer redox activity or metal-binding capacity, absent in the target compound .
Pharmacological and Physicochemical Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Oxadiazole vs. Triazole : Oxadiazoles are often used as bioisosteres for esters or carboxylic acids, improving metabolic stability. Triazoles (e.g., ) may offer hydrogen-bonding interactions, enhancing target engagement .
- Methyl vs.
- Spectral Characterization : Analogous compounds (e.g., ) are characterized via NMR and mass spectrometry, suggesting similar methods apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
